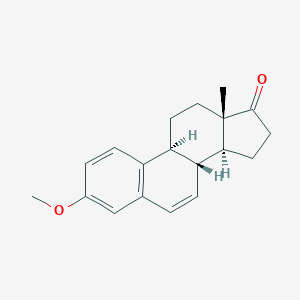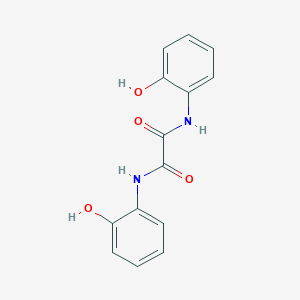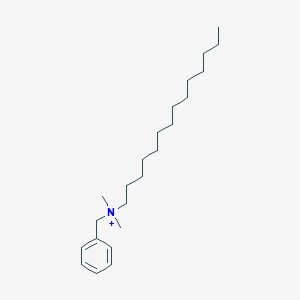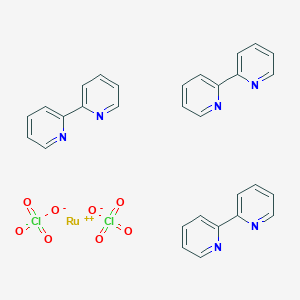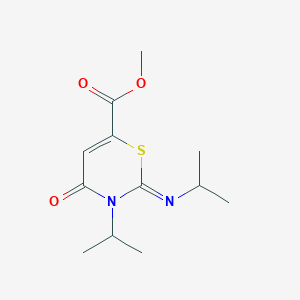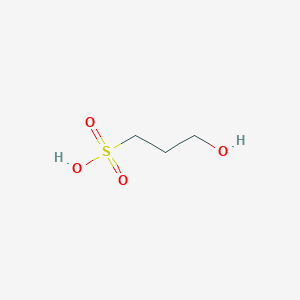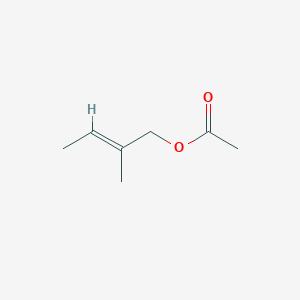
(E)-2-Methyl-2-butenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Methyl-2-butenyl acetate is a colorless liquid that is widely used in the fragrance and flavor industry. It is commonly known as geranyl acetate and has a floral, fruity, and sweet aroma. Geranyl acetate is found in various essential oils, such as rose, lavender, and jasmine, and is used in perfumes, soaps, and candles.
科学研究应用
Geranyl acetate has been extensively studied for its various biological activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacteria, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and fungi, such as Candida albicans and Aspergillus niger. Geranyl acetate has also been found to scavenge free radicals and protect cells from oxidative damage. Moreover, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
作用机制
The mechanism of action of geranyl acetate is not fully understood, but it is believed to involve multiple pathways. Geranyl acetate may inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting the synthesis of essential components, such as DNA and proteins. It may also exert its antioxidant and anti-inflammatory effects by scavenging free radicals and modulating the expression of genes involved in oxidative stress and inflammation.
生化和生理效应
Geranyl acetate has been shown to have various biochemical and physiological effects, such as reducing blood pressure, improving mood, and enhancing memory. It has been found to activate the parasympathetic nervous system, which is responsible for rest and digestion, and to increase the levels of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation. Moreover, geranyl acetate has been shown to improve spatial memory and learning by modulating the expression of genes involved in synaptic plasticity and neuroprotection.
实验室实验的优点和局限性
Geranyl acetate has several advantages for lab experiments, such as its low toxicity, high stability, and easy availability. It can be easily synthesized from natural sources or commercially available precursors and can be purified by simple distillation or chromatography. However, geranyl acetate has some limitations, such as its low solubility in water and its sensitivity to air and light. It may also interfere with some analytical methods, such as gas chromatography, due to its high boiling point and low volatility.
未来方向
Geranyl acetate has several potential future directions for research, such as its use as a natural preservative, its application in food and beverage industries, and its development as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Geranyl acetate has been shown to have antimicrobial and antioxidant properties, which make it a potential natural preservative for food and cosmetic products. It may also be used as a flavoring agent in food and beverage industries, as it has a pleasant aroma and taste. Moreover, geranyl acetate has been found to have neuroprotective and anticancer effects, which make it a potential therapeutic agent for various diseases. Further studies are needed to explore the full potential of geranyl acetate and its mechanisms of action in different applications.
In conclusion, geranyl acetate is a versatile compound with various biological activities and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Geranyl acetate has the potential to be used in various industries and to be developed as a therapeutic agent for various diseases.
合成方法
Geranyl acetate can be synthesized by esterification of geraniol and acetic acid in the presence of a catalyst. Geraniol is obtained from natural sources, such as rose, geranium, and citronella oils, or can be synthesized from myrcene. The reaction is carried out under reflux with a catalyst, such as sulfuric acid or p-toluenesulfonic acid, for several hours until the desired product is obtained. The yield of geranyl acetate can be improved by using a solvent, such as toluene or hexane, and by adding a molecular sieve to remove water from the reaction mixture.
属性
CAS 编号 |
19248-94-3 |
|---|---|
产品名称 |
(E)-2-Methyl-2-butenyl acetate |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
[(E)-2-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4H,5H2,1-3H3/b6-4+ |
InChI 键 |
LYFIKZOWBKYNSE-GQCTYLIASA-N |
手性 SMILES |
C/C=C(\C)/COC(=O)C |
SMILES |
CC=C(C)COC(=O)C |
规范 SMILES |
CC=C(C)COC(=O)C |
其他 CAS 编号 |
19248-94-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




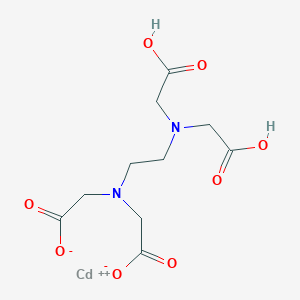
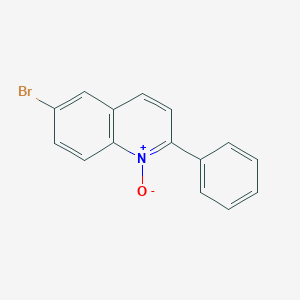
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

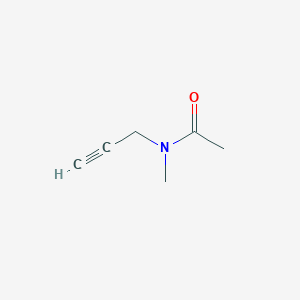
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

